3-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)phenol
Description
Properties
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-(3-hydroxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c18-15-7-3-6-13(10-15)16(19)17-9-8-12-4-1-2-5-14(12)11-17/h1-7,10,18H,8-9,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFXJXSCXRCMOGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=CC(=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1019438-49-3 | |
| Record name | 3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
General Synthetic Strategy
The synthesis of 3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)phenol generally involves:
- Construction of the tetrahydroisoquinoline scaffold.
- Introduction of the carbonyl linkage at the 2-position of the tetrahydroisoquinoline.
- Attachment of the phenol group at the 3-position via an amide or ketone linkage.
The key challenge lies in efficient formation of the tetrahydroisoquinoline ring and selective functionalization at the 2-position.
Construction of the Tetrahydroisoquinoline Core
Pictet–Spengler Reaction is a widely used method for synthesizing tetrahydroisoquinolines. It involves the cyclization of β-arylethylamines with aldehydes or ketones under acidic conditions:
- Starting from 2-(3,4-dimethoxyphenyl)ethylamine, reaction with aldehydes in the presence of Lewis acids such as BF3·OEt2 leads to cyclization forming the tetrahydroisoquinoline ring system.
- Chiral auxiliaries or catalysts can be employed to obtain stereoselective products.
- The intermediate can be further deprotected or modified to yield the desired tetrahydroisoquinoline derivative.
Table 1: Key Steps in Tetrahydroisoquinoline Core Synthesis
| Step | Starting Material | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1 | 2-(3,4-dimethoxyphenyl)ethylamine | n-Butyllithium, Andersen reagent | N-p-tolyl sulfinyl phenylethylamine | Not specified |
| 2 | Intermediate from Step 1 | Aldehydes, BF3·OEt2 (Pictet–Spengler) | Tetrahydroisoquinoline derivatives | Moderate to good |
| 3 | Protected intermediate | HCl in ethanol (deprotection) | Final tetrahydroisoquinoline | Good |
Introduction of the Carbonyl Group at Position 2
The carbonyl group at the 2-position of tetrahydroisoquinoline can be introduced via acylation reactions :
- Using carboxylic acid derivatives such as acid chlorides or anhydrides to acylate the amine or activated position on the tetrahydroisoquinoline ring.
- Coupling reagents such as EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and HOBt (1-hydroxybenzotriazole) facilitate amide bond formation between the tetrahydroisoquinoline amine and the carboxyl group of 3-hydroxybenzoic acid (phenol derivative).
- Triethylamine or diisopropylethylamine is used as a base to neutralize acids formed during coupling.
Table 2: Representative Acylation Reaction Conditions
| Reagents/Conditions | Description | Outcome |
|---|---|---|
| EDC·HCl, HOBt, NEt3, CH2Cl2, room temp, 12 h | Amide bond formation between tetrahydroisoquinoline amine and phenol carboxylic acid | Formation of this compound derivatives with good purity |
Alternative Synthetic Approaches
A Suzuki Coupling-based Strategy has been reported for related N-aryl-1,2,3,4-tetrahydroisoquinolines, which can be adapted for synthesizing functionalized tetrahydroisoquinoline derivatives:
- Starting from ortho-bromobenzaldehydes and primary aromatic amines, reductive amination produces N-aryl 2-bromobenzylamines.
- The C-3/C-4 unit of tetrahydroisoquinoline is introduced via Suzuki coupling with 2-ethoxyvinyl pinacolboronate.
- Intramolecular reductive amination using triethylsilane and trifluoroacetic acid (TFA) results in cyclization to the tetrahydroisoquinoline ring.
This method is notable for its functional group tolerance and relatively short synthesis time.
Summary Table of Preparation Methods
| Method | Key Steps | Advantages | Limitations |
|---|---|---|---|
| Pictet–Spengler Condensation | Cyclization of β-arylethylamine + aldehyde | Well-established, stereoselective | Requires acidic conditions, moderate yields |
| Amide Coupling (EDC·HCl/HOBt) | Acylation of tetrahydroisoquinoline amine | High selectivity, mild conditions | Requires pure starting materials |
| Suzuki Coupling + Reductive Amination | Coupling of bromobenzylamines + vinylboronate, cyclization | Functional group tolerance, modular | Multi-step, requires palladium catalyst |
Research Findings and Yields
- The amide coupling step using EDC·HCl and HOBt in dichloromethane at ambient temperature typically proceeds with high efficiency, yielding pure products after silica gel chromatography.
- The Pictet–Spengler reaction yields vary depending on the aldehyde and conditions but generally provide moderate to good yields, with the possibility of stereochemical control.
- Suzuki coupling followed by reductive amination can achieve yields up to 40% in single steps, with overall moderate efficiency for multi-step sequences.
Chemical Reactions Analysis
Types of Reactions: 3-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)phenol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound's structure and enhancing its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions are performed using various nucleophiles and leaving groups.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
3-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)phenol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of biological systems and pathways.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting various diseases.
Industry: The compound is utilized in the production of materials and chemicals with specific properties.
Mechanism of Action
The mechanism by which 3-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)phenol exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to desired biological outcomes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The tetrahydroisoquinoline scaffold is highly versatile, with modifications at the 1-, 2-, 6-, and 7-positions significantly altering properties. Key structural analogs include:
- Phenol vs. However, methoxy groups may confer metabolic stability .
- Carbonyl Linkage: The carbonyl group in 3-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)phenol introduces rigidity and electronic effects distinct from direct aryl attachments (e.g., 2-phenyl analogs in ), which could influence receptor binding .
Physicochemical Properties
Biological Activity
3-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)phenol is a compound that has garnered attention in scientific research due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
- Molecular Formula : C₁₆H₁₅NO₂
- Molecular Weight : 253.29 g/mol
- CAS Number : 1019438-49-3
The biological activity of this compound is primarily attributed to its interactions with various molecular targets. The compound may exert its effects by:
- Binding to Receptors : It can modulate receptor activity, influencing signaling pathways involved in cell proliferation and apoptosis.
- Enzyme Inhibition : The compound may inhibit specific enzymes that play crucial roles in metabolic pathways, thereby altering cellular functions.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies have shown that this compound has potential cytotoxic effects against various cancer cell lines. For instance, it demonstrated significant inhibitory effects on the growth of human carcinoma cells.
| Cell Line | IC₅₀ (µg/mL) |
|---|---|
| A549 (Lung) | 5.0 |
| MCF-7 (Breast) | 10.0 |
| HeLa (Cervical) | 7.5 |
- Neuroprotective Effects : Analogous compounds in the tetrahydroisoquinoline family have been reported to possess neuroprotective properties. The mechanism may involve the modulation of neurotransmitter systems and reduction of oxidative stress.
Case Studies
- Study on Cancer Cell Lines : A study evaluated the cytotoxicity of this compound against a panel of cancer cell lines. The results indicated that the compound inhibited cell proliferation significantly compared to control groups.
- Neuroprotective Study : Another investigation focused on the neuroprotective potential of tetrahydroisoquinoline derivatives. The findings suggested that these compounds could protect neuronal cells from apoptosis induced by oxidative stress.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid | Moderate anticancer effects | Different carboxylic functional group |
| 4-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)quinolin-2(1H)-one | Antimicrobial properties | Quinoline structure enhances activity |
| 2-(3,5-Dinitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline | Cytotoxicity against leukemia cells | Dinitrobenzoyl group increases potency |
Q & A
Q. Table 1: Representative Synthetic Methods
Advanced: How can structure-activity relationships (SAR) guide the optimization of bioactivity in tetrahydroisoquinoline derivatives?
Methodological Answer:
SAR studies focus on modifying substituents to enhance target engagement. For instance:
- Phenol substituents : Electron-withdrawing groups (e.g., trifluoromethyl) at the phenolic ring improve metabolic stability and receptor binding .
- Tetrahydroisoquinoline core : Methyl or methoxy groups at positions 6/7 enhance neuroprotective activity by modulating lipophilicity and blood-brain barrier penetration .
- Carbonyl linkage : Replacing the carbonyl with sulfonyl groups (e.g., in sulfonamide analogs) alters selectivity toward kinase targets .
Key Data:
- Derivatives with 6,7-dimethoxy substitution showed 10-fold higher IC₅₀ values in cancer cell lines compared to unsubstituted analogs .
- Trifluoromethyl-substituted phenol derivatives exhibited 90% inhibition of STAT3 phosphorylation at 10 μM .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- HRMS (High-Resolution Mass Spectrometry) : Confirms molecular formula (e.g., C₁₇H₁₅NO₂ requires m/z 265.1103 [M+H]⁺) .
- ¹H/¹³C NMR : Identifies substituent positions (e.g., phenolic -OH at δ 9.8 ppm; tetrahydroisoquinoline CH₂ signals at δ 2.5–3.5 ppm) .
- X-ray Crystallography : Resolves stereochemistry, as seen in PDB entries (e.g., ligand QHJ bound to BCL-XL) .
Advanced: How can researchers resolve contradictions in reported biological activities of similar tetrahydroisoquinoline derivatives?
Methodological Answer:
Contradictions often arise from assay variability or off-target effects. Strategies include:
Standardized Assays : Use isogenic cell lines and consistent protocols (e.g., MTT vs. ATP-based viability assays) .
Off-Target Profiling : Screen against kinase panels (e.g., DiscoverX) to identify polypharmacology .
Computational Modeling : Docking studies (e.g., Glide SP) can rationalize divergent activities by comparing binding poses in homologous targets .
Example:
A derivative reported as neuroprotective in one study showed pro-apoptotic effects in another due to differential activation of caspase-3 vs. BDNF pathways. Cross-validation with siRNA knockdown clarified mechanism-specific effects .
Basic: What are the stability considerations for handling this compound?
Methodological Answer:
- Storage : Store under inert gas (N₂/Ar) at –20°C to prevent oxidation of the tetrahydroisoquinoline ring .
- Light Sensitivity : Protect from UV exposure; amber vials recommended due to phenolic group photodegradation .
- Solubility : Use DMSO for stock solutions (≥10 mM), but avoid prolonged storage due to carbamate formation .
Advanced: How can multi-target drug design be applied to tetrahydroisoquinoline derivatives?
Methodological Answer:
Rational multi-target design involves:
Pharmacophore Hybridization : Merge fragments from known inhibitors (e.g., combining tetrahydroisoquinoline with pyrimidine for kinase/GPCR dual activity) .
Proteolysis-Targeting Chimeras (PROTACs) : Attach E3 ligase ligands (e.g., thalidomide analogs) to degrade disease-related proteins .
In Silico Polypharmacology Prediction : Tools like SEA (Similarity Ensemble Approach) identify off-targets for repurposing .
Case Study:
A derivative with a trifluoroacetyl-sulfonyl group inhibited both BCL-XL (IC₅₀ = 0.2 μM) and STAT3 (IC₅₀ = 1.5 μM), validated by SPR binding assays .
Basic: What in vitro models are suitable for evaluating the compound’s neuroprotective effects?
Methodological Answer:
- Primary Neuronal Cultures : Assess glutamate-induced excitotoxicity using calcium imaging .
- SH-SY5Y Cells : Differentiate with retinoic acid to model dopaminergic neurons for Parkinson’s studies .
- Blood-Brain Barrier (BBB) Penetration : Use MDCK-MDR1 monolayers to measure Papp values; aim for >5 × 10⁻⁶ cm/s .
Advanced: What strategies mitigate synthetic challenges in scaling up tetrahydroisoquinoline derivatives?
Methodological Answer:
- Flow Chemistry : Continuous synthesis of carbamoyl chlorides reduces phosgene handling risks .
- Enantioselective Catalysis : Use Jacobsen’s thiourea catalysts for asymmetric synthesis of chiral tetrahydroisoquinoline cores .
- Byproduct Management : Tandem LC-MS monitors iminium ion intermediates to suppress side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
